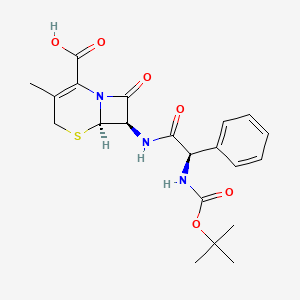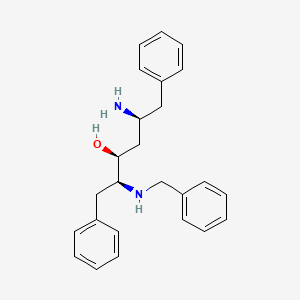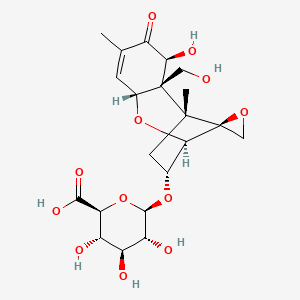
N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine
Descripción general
Descripción
N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is a derivative of 2’-deoxycytidine, where the N4 position is benzoylated, and the 3’-hydroxyl group is protected with a 4,4’-dimethoxytrityl (DMT) group. These modifications enhance the stability and facilitate the synthesis of oligonucleotides, which are essential in various fields of research, including genetics, molecular biology, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine typically involves several steps:
Protection of the 3’-Hydroxyl Group: The 3’-hydroxyl group of 2’-deoxycytidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction forms the 3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine.
Benzoylation of the N4 Position: The N4 position of the protected nucleoside is then benzoylated using benzoyl chloride in the presence of a base like triethylamine. This step yields N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine.
Industrial Production Methods
In an industrial setting, the production of N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification Techniques: Techniques such as column chromatography and recrystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group.
Reduction: Reduction reactions can target the benzoyl group, converting it back to the amine.
Substitution: The DMT group can be removed under acidic conditions, allowing for further functionalization of the nucleoside.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic conditions, such as treatment with trichloroacetic acid, are used to remove the DMT group.
Major Products Formed
Oxidation: Products include oxidized derivatives of the benzoyl group.
Reduction: Products include the deprotected amine form of the nucleoside.
Substitution: Removal of the DMT group yields the free hydroxyl form of the nucleoside.
Aplicaciones Científicas De Investigación
N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is widely used in:
Oligonucleotide Synthesis: It serves as a building block in the synthesis of DNA and RNA oligonucleotides.
Genetic Research: Used in the study of gene expression and regulation.
Molecular Biology: Essential in techniques such as PCR, sequencing, and hybridization.
Medicinal Chemistry: Investigated for its potential in developing therapeutic nucleotides and antisense oligonucleotides.
Mecanismo De Acción
The compound exerts its effects primarily through its incorporation into oligonucleotides. The DMT group protects the 3’-hydroxyl group during synthesis, preventing unwanted side reactions. The benzoyl group at the N4 position enhances the stability of the nucleoside, making it more resistant to enzymatic degradation. Once incorporated into an oligonucleotide, the protective groups can be removed, allowing the nucleoside to participate in base pairing and other interactions essential for its biological function.
Comparación Con Compuestos Similares
Similar Compounds
N4-Benzoyl-2’-deoxycytidine: Lacks the DMT protection at the 3’-hydroxyl group.
3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Lacks the benzoyl group at the N4 position.
N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-cytidine: Contains a hydroxyl group at the 2’ position instead of a hydrogen.
Uniqueness: : N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is unique due to the combination of the benzoyl group at the N4 position and the DMT group at the 3’-hydroxyl position. This dual protection enhances its stability and utility in oligonucleotide synthesis, making it a valuable tool in various research applications.
Propiedades
IUPAC Name |
N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)47-31-23-34(46-32(31)24-41)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIHHTLJYOOJIY-VOTWKOMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165128 | |
| Record name | N-Benzoyl-3′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140712-80-7 | |
| Record name | N-Benzoyl-3′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140712-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-3′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146082.png)

![N-[(2R,5S)-4-hydroxy-6-(hydroxymethyl)-2-octoxy-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1146084.png)




![tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B1146094.png)

![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)




